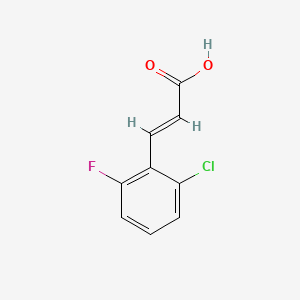

![molecular formula C9H14O4 B3115130 (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 20720-51-8](/img/structure/B3115130.png)

(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole

Overview

Description

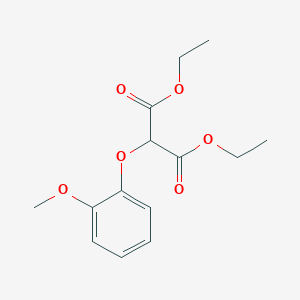

“(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole” is a chemical compound with a molecular formula of C12H20O5 . It has 4 defined stereocentres .

Molecular Structure Analysis

The molecular structure of this compound is complex due to its multiple stereocentres . It contains an oxiran-2-yl group and a tetrahydrofuro[2,3-d][1,3]dioxole group, both of which contribute to its unique chemical properties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.284 Da and a monoisotopic mass of 244.131073 Da . It has 4 defined stereocentres .Scientific Research Applications

Corrosion Inhibition

(3aR,6aR)-2,2-dimethyl-6-(octyloxy)-5-(oxiran-2-yl) tetrahydrofuro[2,3-d][1,3]dioxole (EGC8) and its derivatives have been studied for their role as corrosion inhibitors for mild steel in acidic environments. Computational methods, including Density Functional Theory (DFT) and molecular dynamics simulations, have been used to investigate their adsorption behavior and reactivity, demonstrating their effectiveness in protecting steel surfaces from corrosion (Koulou et al., 2020).

Nematicidal and Antifungal Properties

Derivatives of (3aR,5S,6aR)-2,2-dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole have been synthesized and evaluated for their nematicidal and antifungal activities. These compounds have shown significant activity against nematodes and fungi, suggesting their potential as effective agents in agricultural and pharmaceutical applications (Srinivas et al., 2017).

Synthesis of Heterocyclic Compounds

This chemical structure has been utilized in the synthesis of various heterocyclic compounds. These syntheses involve complex reactions and are important for the development of new materials and pharmaceuticals. For instance, it's involved in the synthesis of chromene derivatives, which are being studied as potential leads for new anticancer drugs (Santana et al., 2020).

Drug Discovery and Development

The compound has also been mentioned in the context of drug discovery, specifically in the synthesis of novel compounds for potential medical use. For example, it has been used in the synthesis of progesterone receptor modulators, which are being explored for various applications in female healthcare (Fensome et al., 2008).

Molecular Modeling Studies

Molecular modeling studies of derivatives of this compound have provided insights into their structural and electronic properties. These studies are crucial for understanding the behavior of these molecules in various environments and can guide the design of new compounds with desired properties (Ivanova & Spiteller, 2011).

Mechanism of Action

Mode of Action

It is known that the compound was synthesized from isosorbide in a three-step sequence . The first reaction step involves a single regioselective ring-opening reaction of isosorbide with Me3SiI in the presence of acetone followed by an intramolecular nucleophilic substitution to transform the iodoalcohol into its corresponding epoxide .

Biochemical Pathways

Given its structure, it may interact with pathways involving epoxides or other cyclic ethers .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name |

(3aR,5S,6aR)-2,2-dimethyl-5-[(2S)-oxiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2)12-6-3-5(7-4-10-7)11-8(6)13-9/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCVRECDMAIKJS-FKSUSPILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC(OC2O1)C3CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2C[C@H](O[C@@H]2O1)[C@@H]3CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

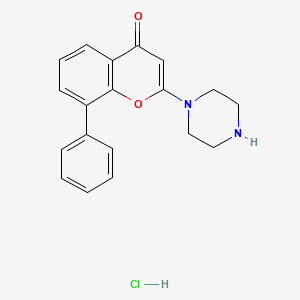

![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)

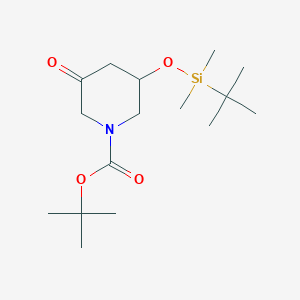

![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)

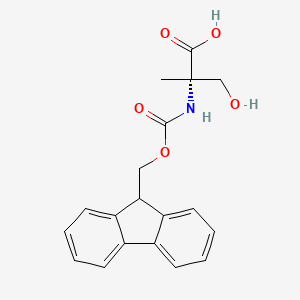

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)

![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3115091.png)